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molecular formula C14H11NO2 B1295288 3,4-Methylenedioxybenzylidene aniline CAS No. 27738-39-2

3,4-Methylenedioxybenzylidene aniline

Cat. No. B1295288
M. Wt: 225.24 g/mol
InChI Key: OCPBTGFXVLONGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321751B2

Procedure details

Piperonal (0.63 g, 4.22 mmol), ethanol (4 ml), and aniline (0.38 g, 4.22 mmol) were put in a 25 ml flask, and acetic acid (10 ml) was slowly added dropwise thereto while the mixture was stirred under nitrogen charging conditions, followed by stirring at 80° C. for 12 hours. Then, the temperature of the mixture was lowered to 0° C., followed by the addition of a little water to obtain a solid. The filtering was performed while the solid was washed with cool ethanol, thereby giving clean E)-N-(benz[d][1,3]dioxol-5-ylmethylene)aniline (LJ-2477) with a yield of 45%.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.C(O)C.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(O)(=O)C>O>[O:11]1[C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[N:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:5][C:4]=2[O:9][CH2:10]1

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.38 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while the mixture was stirred under nitrogen charging conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 80° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
was lowered to 0° C.
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
was washed with cool ethanol

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C=NC2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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